4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
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Overview
Description
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its antifungal properties and is often studied for its potential in treating various fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile involves multiple steps. One common method includes the reaction of 2,4-difluorophenyl acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form the triazole derivative. The final step involves the cyclization of this intermediate with 4-cyanobenzyl bromide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The molecular targets include the fungal CYP51 enzyme, and the pathways involved are those related to ergosterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Fluconazole: A simpler triazole antifungal used for similar applications.
Isavuconazole: A broad-spectrum triazole antifungal with a similar structure.
Uniqueness
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is unique due to its specific structural features, such as the presence of both a triazole ring and a thiazole ring, which contribute to its potent antifungal activity and broad-spectrum efficacy .
Properties
Molecular Formula |
C22H17F2N5OS |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14?,22-/m1/s1 |
InChI Key |
OPAHEYNNJWPQPX-PSRIUPCASA-N |
Isomeric SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
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